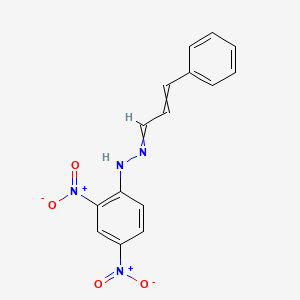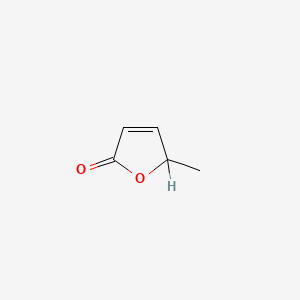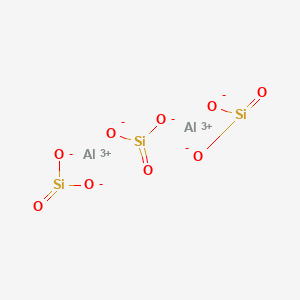
tetrairon nitride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrairon nitride is a compound that belongs to the family of iron nitrides, which are known for their unique magnetic and electronic properties. This compound has garnered significant interest due to its potential applications in various fields, including catalysis, magnetic materials, and energy storage. This compound is characterized by its high nitrogen content and the presence of multiple iron atoms, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrairon nitride can be synthesized using various methods, including chemical vapor deposition (CVD) and physical vapor deposition (PVD). One common approach involves the reaction of iron precursors with nitrogen-containing gases at high temperatures. For instance, the reaction of iron pentacarbonyl with ammonia gas at elevated temperatures can yield this compound. Another method involves the use of molecular tetrairon nitrido clusters as precursors, which can be converted to this compound films through thermal decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature furnaces and controlled atmospheres to ensure the proper formation of the compound. Techniques such as reactive sputtering, where iron targets are bombarded with nitrogen ions, are also employed to produce thin films of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrairon nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and iron atoms, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of iron oxides and nitrogen oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, resulting in the formation of iron and ammonia.
Major Products: The major products formed from these reactions include iron oxides, ammonia, and various iron halides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tetrairon nitride has a wide range of scientific research applications due to its unique properties:
Magnetic Materials: The compound’s magnetic properties make it suitable for use in high-density magnetic recording and spintronic devices.
Energy Storage: this compound is explored for its potential use in energy storage devices, such as lithium-ion batteries and supercapacitors.
Biomedical Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and magnetic resonance imaging (MRI) contrast agents.
Wirkmechanismus
The mechanism of action of tetrairon nitride involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and conversion of nitrogen-containing molecules through its iron and nitrogen atoms. The presence of multiple iron atoms allows for efficient electron transfer and bond formation, which are crucial for catalytic processes . In magnetic applications, the compound’s unique magnetic properties are attributed to the alignment of iron atoms and the interaction between iron and nitrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Tetra cobalt nitride: Similar to tetrairon nitride, tetra cobalt nitride exhibits unique magnetic properties and is used in magnetic materials and catalysis.
Molybdenum nitride: Molybdenum nitride is another transition metal nitride with applications in catalysis and energy storage.
Uniqueness: this compound stands out due to its higher magnetic moment and spin-polarization ratio compared to other iron nitrides. Its unique combination of iron and nitrogen atoms allows for versatile applications in catalysis, magnetic materials, and energy storage .
Eigenschaften
CAS-Nummer |
12023-64-2 |
|---|---|
Molekularformel |
Fe4N4 |
Molekulargewicht |
279.4068 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









